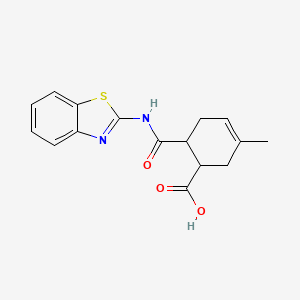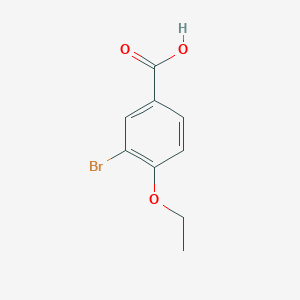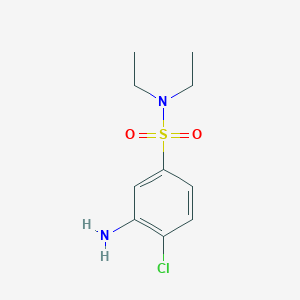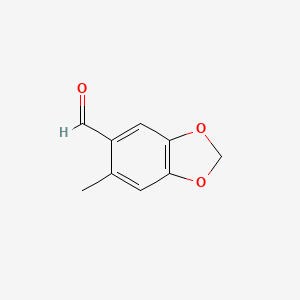
6-甲基-1,3-苯并二氧杂环戊烯-5-甲醛
概述
描述
6-Methyl-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C9H8O3. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its aromatic properties and is used in various chemical syntheses and research applications .
科学研究应用
6-Methyl-1,3-benzodioxole-5-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the synthesis of fragrances, flavors, and other aromatic compounds.
生化分析
Biochemical Properties
6-Methyl-1,3-benzodioxole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 6-Methyl-1,3-benzodioxole-5-carbaldehyde to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 6-Methyl-1,3-benzodioxole-5-carbaldehyde on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Methyl-1,3-benzodioxole-5-carbaldehyde can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 6-Methyl-1,3-benzodioxole-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the context. For instance, 6-Methyl-1,3-benzodioxole-5-carbaldehyde has been found to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-Methyl-1,3-benzodioxole-5-carbaldehyde can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 6-Methyl-1,3-benzodioxole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 6-Methyl-1,3-benzodioxole-5-carbaldehyde has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 6-Methyl-1,3-benzodioxole-5-carbaldehyde vary with different dosages in animal models. At low doses, it may have minimal impact on the organism, while higher doses can lead to significant physiological changes. For example, high doses of 6-Methyl-1,3-benzodioxole-5-carbaldehyde have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal model .
Metabolic Pathways
6-Methyl-1,3-benzodioxole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, 6-Methyl-1,3-benzodioxole-5-carbaldehyde can influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 6-Methyl-1,3-benzodioxole-5-carbaldehyde within cells and tissues are critical for its biological activity. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell . This binding can affect its localization and accumulation in different cellular compartments. For instance, 6-Methyl-1,3-benzodioxole-5-carbaldehyde has been found to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Subcellular Localization
The subcellular localization of 6-Methyl-1,3-benzodioxole-5-carbaldehyde is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 6-Methyl-1,3-benzodioxole-5-carbaldehyde has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Its localization can also affect its activity, as different cellular environments can modulate its interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
6-Methyl-1,3-benzodioxole-5-carbaldehyde can be synthesized through several methods. One common method involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by methylation . The reaction conditions typically require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a methylating agent like methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 6-Methyl-1,3-benzodioxole-5-carbaldehyde often involves large-scale bromination and methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
6-Methyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzodioxole derivatives.
作用机制
The mechanism of action of 6-Methyl-1,3-benzodioxole-5-carbaldehyde involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
相似化合物的比较
Similar Compounds
6-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar structure but with a methoxy group instead of a methyl group.
6-Bromo-1,3-benzodioxole-5-carbaldehyde: Contains a bromine atom instead of a methyl group.
Uniqueness
6-Methyl-1,3-benzodioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group influences its reactivity and interaction with other molecules, making it valuable in various synthetic and research applications .
属性
IUPAC Name |
6-methyl-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMQFARCBZBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389836 | |
| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58343-54-7 | |
| Record name | 6-Methyl-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
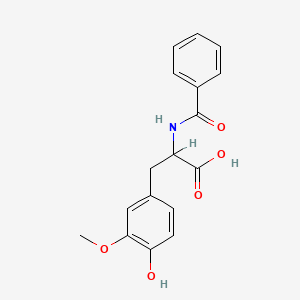

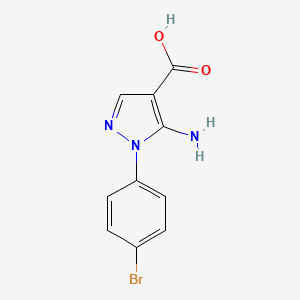
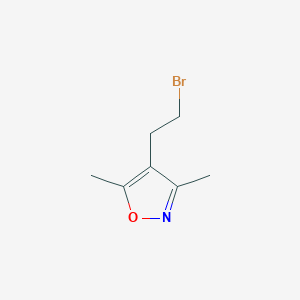
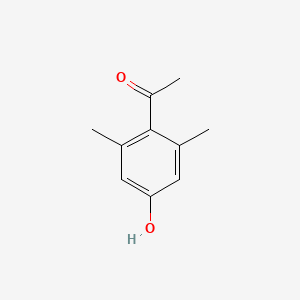
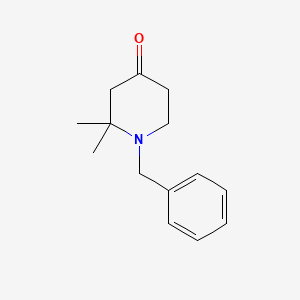
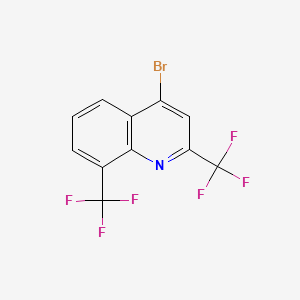
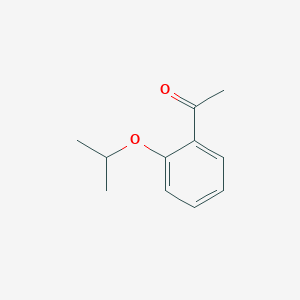
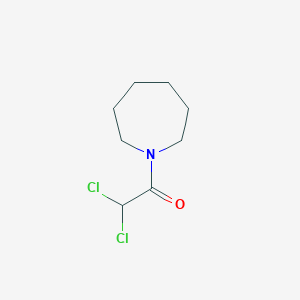
![1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene](/img/structure/B1274492.png)
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
